molecular formula C16H17N B1624683 4,5-Diethylpyrrolo[1,2-A]quinoline CAS No. 624739-90-8

4,5-Diethylpyrrolo[1,2-A]quinoline

Cat. No.: B1624683
CAS No.: 624739-90-8
M. Wt: 223.31 g/mol
InChI Key: VIWZIAKANJDFOG-UHFFFAOYSA-N
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Description

Evolution and Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Research

Fused nitrogen heterocycles are organic compounds in which at least two rings, one of which contains a nitrogen atom, share a pair of atoms. This structural motif is a cornerstone of modern chemical research, primarily due to its prevalence in a vast array of biologically active compounds and functional materials. nih.govacs.org The fusion of multiple rings creates a rigid, three-dimensional structure that can interact with high specificity with biological targets like enzymes and receptors.

The significance of these scaffolds has grown over the decades as they have been identified as the core structure in numerous natural products and pharmaceuticals. nih.gov Many N-fused heterocyclic compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.gov This has spurred considerable interest from synthetic and medicinal chemists to develop efficient methods for their preparation and functionalization. researchgate.netresearchgate.net The development of novel synthetic protocols, including cascade reactions and cycloadditions, has made these complex molecules more accessible, allowing for the creation of diverse chemical libraries for drug discovery. acs.orgrsc.org In materials science, the extended π-systems of these fused rings give rise to unique photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. figshare.com

Structural Features and Nomenclature Considerations for Pyrrolo[1,2-a]quinolines

The pyrrolo[1,2-a]quinoline (B3350903) framework is a tricyclic system consisting of a pyrrole (B145914) ring fused to a quinoline (B57606) ring system. The nomenclature "[1,2-a]" indicates the mode of fusion: the pyrrole ring is fused at its nitrogen (position 1) and adjacent carbon (position 2) to the 'a' face (the bond between the nitrogen and C2) of the quinoline molecule. This creates a unique angular tricycle with a bridgehead nitrogen atom.

The core, unsubstituted pyrrolo[1,2-a]quinoline has the chemical formula C₁₂H₉N. The numbering of the atoms in the ring system follows established IUPAC conventions for fused heterocycles, starting from the atom adjacent to the fusion and proceeding around the rings.

The specific compound of interest, 4,5-Diethylpyrrolo[1,2-a]quinoline , would feature two ethyl (-CH₂CH₃) groups substituted at positions 4 and 5 of this core structure. Despite extensive searches, specific synthetic routes, characterization data (such as NMR, IR, or mass spectrometry), or research findings for this exact diethyl-substituted derivative are not present in the surveyed scientific literature. General synthetic strategies for the pyrrolo[1,2-a]quinoline core often involve 1,3-dipolar cycloaddition reactions of quinolinium ylides with various dipolarophiles. nih.govnih.govdoaj.org Other methods include visible-light-mediated annulation of N-arylpyrroles with alkynes. rsc.org These methods often produce substituted pyrrolo[1,2-a]quinolines, but the 4,5-diethyl variant has not been explicitly reported.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diethylpyrrolo[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-12-13(4-2)15-10-7-11-17(15)16-9-6-5-8-14(12)16/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWZIAKANJDFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CN2C3=CC=CC=C31)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469817
Record name 4,5-DIETHYLPYRROLO[1,2-A]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624739-90-8
Record name 4,5-DIETHYLPYRROLO[1,2-A]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyrrolo 1,2 a Quinolines

Catalytic Approaches in Pyrrolo[1,2-a]quinoline (B3350903) Synthesis

The construction of the tricyclic pyrrolo[1,2-a]quinoline system has been a subject of extensive research, leading to the development of several elegant catalytic strategies. These methods often provide high efficiency, regioselectivity, and functional group tolerance, making them powerful tools for organic chemists.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metals have played a pivotal role in the evolution of synthetic routes toward complex heterocycles. Their unique ability to activate substrates and facilitate bond formation has led to the discovery of novel annulation and cyclization reactions for the synthesis of pyrrolo[1,2-a]quinolines.

Palladium catalysis is a cornerstone of modern organic synthesis. While specific examples detailing the synthesis of 4,5-diethylpyrrolo[1,2-a]quinoline are not prevalent, palladium-catalyzed methods for the synthesis of the broader quinoline (B57606) and pyrroloquinoline families are well-established. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling or direct arylation reactions. For instance, palladium-catalyzed heteroannulation of appropriately substituted anilines and alkynes represents a powerful approach to construct the quinoline core, which can be a precursor to the target pyrrolo[1,2-a]quinoline system. The synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones, which can be further elaborated, often employs palladium catalysts. nih.gov

A plausible, though not explicitly reported, strategy for the synthesis of this compound could involve a palladium-catalyzed coupling of a suitably substituted pyrrole (B145914) derivative with a benzene (B151609) ring precursor already bearing the necessary ethyl groups or precursors that can be converted to them.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of a 4,5-Disubstituted Pyrrolo[1,2-a]quinoline Precursor

EntryReactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)ProductYield (%)
11-(2-bromophenyl)-1H-pyrrole3,4-HexanedionePd(OAc)₂PPh₃K₂CO₃Toluene1104,5-Diethyl-pyrrolo[1,2-a]quinolin-x-one(Not Reported)

This table is a hypothetical representation based on general palladium-catalyzed methodologies.

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed domino and tandem cyclization reactions have been successfully employed in the synthesis of various nitrogen-containing heterocycles. These processes often involve a sequence of reactions, such as C-N bond formation followed by intramolecular cyclization, in a single pot.

For the synthesis of the pyrrolo[1,2-a]quinoline scaffold, copper-catalyzed methods have been reported, although not specifically for the 4,5-diethyl derivative. For instance, a copper-catalyzed tandem synthetic methodology has been utilized for the synthesis of pyrrolo- and indolo[2,1-a]isoquinolines. nih.gov Another approach involves the copper-catalyzed synthesis of pyrrolo[1,2-c]quinazolines from 4-methylquinazolines. researchgate.net While these are different isomers, the underlying principles of C-H functionalization and cyclization could potentially be adapted for the synthesis of 4,5-disubstituted pyrrolo[1,2-a]quinolines.

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules, particularly through the activation of alkynes and allenes toward nucleophilic attack. Gold-catalyzed cycloisomerization reactions have been developed for the synthesis of various heterocyclic systems.

In the context of pyrrolo[1,2-a]quinolines, gold-catalyzed reactions have been reported for the synthesis of related structures like pyrrolo[1,2-a]quinoxalines. rsc.org These reactions often proceed through a hydroamination and hydroarylation cascade. A gold(I)-catalyzed intramolecular hydroamination of N-alkynyl indoles has also been proposed for the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines. rsc.org The principles of gold-catalyzed intramolecular cyclization of a suitably designed substrate could be a viable, though underexplored, route to this compound.

Rhodium catalysts have demonstrated remarkable utility in C-H activation and annulation reactions, providing a direct and atom-economical way to construct cyclic systems. A significant breakthrough in the synthesis of substituted pyrrolo[1,2-a]quinolines comes from a rhodium(III)-catalyzed intramolecular annulation of o-alkynyl amino aromatic ketones. researchgate.netdntb.gov.ua This methodology is particularly relevant as it allows for the flexible introduction of different substituent groups at the 4- and 5-positions of the pyrrolo[1,2-a]quinoline core. researchgate.netdntb.gov.ua

This protocol involves the construction of both the pyrrole and quinoline moieties in a one-pot transformation. researchgate.netdntb.gov.ua The starting materials, o-alkynyl amino aromatic ketones, can be readily prepared. By choosing the appropriate substituents on the starting materials, this method provides a direct pathway to synthesize 4,5-disubstituted pyrrolo[1,2-a]quinolines, including the target 4,5-diethyl derivative.

Table 2: Rhodium-Catalyzed Synthesis of 4,5-Disubstituted Pyrrolo[1,2-a]quinolines

EntryCatalystAdditiveSolventTemp (°C)Yield (%)Reference
1PhenylMethyl[RhCpCl₂]₂AgSbF₆, Cu(OAc)₂DCE8092 researchgate.net
24-MeC₆H₄Methyl[RhCpCl₂]₂AgSbF₆, Cu(OAc)₂DCE8095 researchgate.net
34-FC₆H₄Methyl[RhCpCl₂]₂AgSbF₆, Cu(OAc)₂DCE8093 researchgate.net
4Ethyl Ethyl [RhCpCl₂]₂ AgSbF₆, Cu(OAc)₂ DCE 80 (Plausible) (Inferred from researchgate.net)

This table is based on reported data for analogous compounds and infers the potential for the synthesis of the 4,5-diethyl derivative.

In the quest for more sustainable and economical synthetic methods, catalysts based on earth-abundant metals like iron and molybdenum have gained increasing attention.

Iron-catalyzed reactions have been developed for the synthesis of related heterocyclic systems. For example, an iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols has been used to synthesize pyrrolo[1,2-a]quinoxalines. mdpi.com An iron-catalyzed dimerization of pyrrolo[1,2-a]quinolines has also been reported. researchgate.net

Molybdenum catalysis has been applied to the synthesis of pyrrolo[1,2-a]quinoxalines, showcasing the potential of this metal in constructing complex N-heterocycles. While direct application to this compound is yet to be reported, the development of these alternative metal-catalyzed reactions opens new avenues for future synthetic explorations.

Organocatalytic and Metal-Free Strategies

In a shift away from traditional metal-catalyzed reactions, which can present challenges regarding cost, toxicity, and product purification, organocatalytic and metal-free approaches have gained prominence. These methods offer milder reaction conditions and unique reactivity patterns.

Visible light photoredox catalysis has emerged as a powerful, green method for the formation of C-C and C-N bonds. This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates under mild conditions.

One notable approach involves the reaction of 1-(2-bromophenyl)-1H-pyrrole with aromatic alkynes. nih.gov In the presence of a catalytic amount of an organic dye, such as Rhodamine 6G, and a sacrificial electron donor like N,N-diisopropylethylamine (DIPEA), irradiation with blue light initiates the reaction. The photo-excited catalyst reduces the aryl bromide to generate an aryl radical. This radical then adds to the alkyne, and the resulting vinyl radical undergoes an intramolecular cyclization onto the pyrrole ring, followed by aromatization to yield the pyrrolo[1,2-a]quinoline product. nih.gov This method is advantageous as it avoids the use of transition metals and proceeds at ambient temperature.

Table 1: Examples of Visible Light-Mediated Synthesis of Pyrrolo[1,2-a]quinoline Derivatives This table is representative of the synthesis of the core scaffold, as specific data for this compound is not available.

Entry Aryl Halide Alkyne Product Yield (%)
1 1-(2-bromophenyl)-1H-pyrrole Phenylacetylene 4-Phenylpyrrolo[1,2-a]quinoline 78
2 1-(2-bromophenyl)-1H-pyrrole 1-Ethynyl-4-methoxybenzene 4-(4-Methoxyphenyl)pyrrolo[1,2-a]quinoline 85

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecules from simple precursors. A weak acid-promoted tandem aza-Michael-aldol strategy has been developed for the synthesis of a variety of fused pyrrolo[1,2-a]quinolines. nih.govacs.org

This one-pot reaction involves the construction of both the pyrrole and quinoline rings sequentially. The process fabricates two C-N bonds and one C-C bond under transition-metal-free conditions, with the only byproduct being water. nih.gov This methodology has been successfully applied to synthesize tricyclic to pentacyclic scaffolds. nih.gov A notable application of this strategy is the synthesis of an analogue of the non-steroidal anti-inflammatory drug, Ketorolac. nih.gov

Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity. For the synthesis of pyrrolo[1,2-a]quinolines, microwave irradiation can be effectively employed in multicomponent reactions.

An efficient one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been reported. researchgate.net This method starts from a benzo[f]quinoline, a 2-bromo-acetophenone or a 2-chloro-(N-phenyl)acetamide, and an electron-deficient alkyne. The reaction is carried out in 1,2-epoxybutane, which serves as both the reaction medium and an acid scavenger. This approach offers significant advantages, including considerably shorter reaction times compared to classical heating methods, reduced solvent consumption, and operational simplicity. researchgate.net

Table 2: Comparison of Microwave-Assisted vs. Classical Heating for Benzo[f]pyrrolo[1,2-a]quinoline Synthesis Data is illustrative of the general efficiency of microwave-assisted synthesis for this class of compounds.

Method Temperature (°C) Time Yield (%)
Microwave Irradiation 120 120 minutes >70

Electrochemical synthesis represents a green and powerful tool in modern organic chemistry, utilizing electricity to drive chemical reactions, often with high selectivity and without the need for stoichiometric chemical oxidants or reductants. While specific examples for the direct electrochemical synthesis of this compound are not prominent in the surveyed literature, the electrosynthesis of the closely related pyrrolo[1,2-a]quinoxaline (B1220188) system from N-(prop-2-yn-1-yl)-N-(o-tolyl)benzenamines has been demonstrated. rsc.org This suggests the potential for developing electrochemical methods for the pyrrolo[1,2-a]quinoline core. An iodine-mediated electrochemical C(sp3)–H cyclization has been shown to be effective for producing a variety of functionalized quinoxalines in good to excellent yields under mild conditions. rsc.org

Design of Precursors and Reactant Scope for Pyrrolo[1,2-a]quinoline Ring System Construction

The rational design of starting materials is crucial for the successful synthesis of the target heterocyclic system. The choice of precursors dictates the feasible reaction pathways and the ultimate substitution pattern on the pyrrolo[1,2-a]quinoline core.

Synthesis from Quinoline and Indolizine (B1195054) Derivatives

A common and versatile approach to the pyrrolo[1,2-a]quinoline scaffold involves the use of quinoline derivatives as key precursors. One established method is the formal [3+2] cycloaddition reaction of quinolinium ylides. nih.gov In this process, a quinoline is first quaternized, for example, with a substituted alkyl halide. Subsequent deprotonation with a base generates a quinolinium ylide, which is a 1,3-dipole. This reactive intermediate can then undergo a cycloaddition reaction with a suitable dipolarophile, such as an electron-deficient alkene, to construct the pyrrolidine (B122466) ring fused to the quinoline core. nih.gov

The synthesis of pyrrolo[1,2-a]quinolines can also be achieved through the reaction of quinolinium salts with alkyl propiolates in the presence of triphenylphosphine. This one-pot multicomponent reaction offers good yields and high regioselectivity.

While indolizine derivatives are structurally related to pyrrolo[1,2-a]quinolines, their direct conversion to this scaffold is less commonly reported. However, both indolizine and pyrrolo[1,2-a]quinoline derivatives can be synthesized from common precursors, such as pyridinium (B92312) and quinolinium salts, respectively, through [3+2] dipolar cycloaddition reactions with various electron-deficient acetylenes and ethylenes. researchgate.net

Utilization of N-Arylpyrroles and Alkynes in Annulation Reactions

A prominent and modern approach to the pyrrolo[1,2-a]quinoline skeleton involves the annulation of N-arylpyrroles with alkynes. A particularly innovative method utilizes visible-light-mediated photoredox catalysis, which offers a transition-metal-free and milder alternative to traditional high-temperature reactions. rsc.orgorganic-chemistry.org

In this strategy, a 1-(2-bromophenyl)-1H-pyrrole derivative reacts with an alkyne in the presence of a photocatalyst, such as Rhodamine 6G, and a sacrificial electron donor, like N,N-diisopropylethylamine (DIPEA), under blue light irradiation. rsc.org The reaction proceeds at room temperature and provides the desired pyrrolo[1,2-a]quinoline products in moderate to good yields in a one-pot process. rsc.org

The proposed mechanism involves the photo-excited photocatalyst being reduced by DIPEA to form a radical anion. This radical anion then donates an electron to the aryl bromide, generating an aryl radical. This radical is subsequently trapped by the alkyne, leading to a vinyl radical intermediate which undergoes intramolecular cyclization and rearomatization to yield the final pyrrolo[1,2-a]quinoline product. rsc.org To synthesize this compound via this method, 1-(2-bromophenyl)-1H-pyrrole would be reacted with 3-hexyne.

Table 1: Visible-Light-Mediated Annulation of N-Arylpyrroles and Alkynes

Starting Materials Catalyst/Reagents Conditions Product Yield Reference

Pyranoquinolines as Transformable Precursors

Pyranoquinolines have emerged as versatile precursors for the synthesis of pyrrolo[1,2-a]quinolines through strategic ring-transformation reactions. One such strategy involves a palladium-catalyzed [3+2] annulation of iodo-pyranoquinolines with internal alkynes, which proceeds with a subsequent ring-opening of the pyran ring to form the pyrrolo[1,2-a]quinoline core.

This tandem reaction offers a regioselective route to highly functionalized pyrrolo[1,2-a]quinolines. The choice of substituent on the pyranoquinoline precursor can influence the reaction outcome. For instance, a pyranoquinoline with an n-alkyl group at the 3-position can lead to the formation of pyrrolo-acridones via annulation, ring-opening, and a subsequent intramolecular cross-aldol condensation.

Strategic Employments of Other Advanced Intermediates

Beyond N-arylpyrroles and pyranoquinolines, a variety of other advanced intermediates are strategically employed in the synthesis of the pyrrolo[1,2-a]quinoline framework.

One notable method involves the use of quinolinium salts . These salts, when deprotonated with a base like triethylamine (B128534), form quinolinium ylides. These ylides can then undergo a formal [3+2] dipolar cycloaddition reaction with electron-poor alkenes to produce pyrrolo[1,2-a]quinoline derivatives stereoselectively.

Another approach utilizes 2-alkylquinoxalines . In an intriguing iridium-catalyzed reaction, 2-methyl-3-phenylquinoxaline (B157063) was observed to undergo an annulation reaction with glycerol (B35011) to form 1-methyl-4-phenylpyrrolo[1,2-a]quinoxaline. rsc.org This points to the potential of using substituted quinoxalines as precursors for this heterocyclic system.

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of quinolines from o-iodoaniline and allylic alcohols, which could be adapted for the synthesis of the pyrrolo[1,2-a]quinoline system. capes.gov.br

Methodological Advancements in Reaction Efficiency and Selectivity for Pyrrolo[1,2-a]quinoline Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of pyrrolo[1,2-a]quinoline synthesis. The move towards catalyst- and additive-free reactions represents a significant step in this direction. For example, a tandem [3 + 2] cycloaddition/ring-opening/N-nucleophilic addition reaction of ynediones and (iso)quinoline N-oxides has been developed, affording various functionalized pyrrolo[1,2-a]quinolines in moderate to excellent yields with high regioselectivity and atom economy under air, without the need for catalysts or additives.

The development of mechanochemical methods also contributes to greener and more efficient syntheses. A double cyclocondensation cascade reaction activated by mechanochemistry has been shown to produce a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative, significantly reducing reaction times compared to conventional methods. While not directly yielding a pyrrolo[1,2-a]quinoline, this highlights the potential of mechanochemistry in constructing related fused heterocyclic systems.

The visible-light-mediated synthesis mentioned earlier is another prime example of improved efficiency and selectivity, as it avoids harsh conditions and transition metal catalysts, often leading to cleaner reactions and easier purification. organic-chemistry.org

Table 2: Comparison of Advanced Synthetic Methodologies

Methodology Key Features Advantages
Visible-Light Photoredox Catalysis Transition-metal-free, room temperature, one-pot Mild conditions, high efficiency, green chemistry
Pyranoquinoline Transformation Tandem annulation and ring-opening Access to highly functionalized products, regioselective
Quinolinium Salt Cycloaddition Formal [3+2] dipolar cycloaddition Stereoselective, good yields

| Catalyst-Free Annulation | Tandem cycloaddition/ring-opening | High atom economy, operational simplicity, no catalyst/additive needed |

Reactivity, Derivatization, and Transformation Chemistry of Pyrrolo 1,2 a Quinolines

Mechanistic Investigations of Pyrrolo[1,2-a]quinoline (B3350903) Formation and Reactions

The synthesis and reactions of the pyrrolo[1,2-a]quinoline core have been the subject of numerous mechanistic studies, providing insight into the construction and behavior of this fused heterocyclic system.

Detailed Reaction Pathways and Intermediate Elucidation in Annulation

The formation of the pyrrolo[1,2-a]quinoline skeleton is often achieved through annulation strategies, which involve the construction of the pyrrole (B145914) ring onto a quinoline (B57606) precursor. One common method involves the [3+2] dipolar cycloaddition of quinolinium ylides with electron-deficient alkenes. nih.govresearchgate.net Deprotonation of N-alkylated quinolinium salts generates transient azomethine ylides, which then react in a stepwise manner involving a conjugate addition followed by a cyclization step. researchgate.net These reactions are noted for their high regio- and stereoselectivity. nih.gov

Alternative pathways include palladium-catalyzed domino C-N coupling/annulation processes and visible-light-mediated radical annulations. organic-chemistry.orgmdpi.com For instance, the reaction of 1-(2-bromophenyl)-1H-pyrrole with arylalkynes under visible light irradiation, catalyzed by rhodamine 6G, proceeds through a sequence of radical generation, addition to the alkyne, and subsequent intramolecular cyclization to form the pyrrolo[1,2-a]quinoline product. organic-chemistry.orgresearchgate.net Gold-catalyzed cascade reactions of pyrrole-substituted anilines with alkynes have also been developed, proceeding through hydroamination and hydroarylation steps. nih.gov

Radical-Mediated Processes and Electron Transfer Mechanisms

Radical-mediated reactions are crucial in the synthesis of certain pyrrolo[1,2-a]quinoline derivatives. A notable example is the photocatalytic synthesis using rhodamine 6G, where the photo-excited catalyst is reduced by an amine to form a radical anion. organic-chemistry.orgresearchgate.net This radical anion then transfers an electron to an aryl bromide, generating an aryl radical. This radical is trapped by an alkyne, forming a vinyl radical intermediate that cyclizes and rearomatizes to yield the final product. researchgate.net Mechanistic investigations suggest that in some cases, the electron transfer to the substrate may proceed through the generation of solvated electrons. nih.gov Electron transfer processes are also fundamental in the biological context of related quinone cofactors, such as pyrroloquinoline quinone (PQQ), where they are essential for the function of certain dehydrogenases. nih.govnih.gov

Site-Selective Electrophilic and Nucleophilic Reactivity in Fused Systems

The fused aromatic system of pyrrolo[1,2-a]quinolines exhibits distinct site-selectivity in its reactions. For the related pyrrolo[1,2-a]quinoxaline (B1220188) system, direct halogenation reactions show high regioselectivity. For instance, selective chlorination of the C1–H bond can be achieved using N-chlorosuccinimide (NCS) in the presence of catalytic DMSO. rsc.org Similarly, highly selective C3–H iodination can be performed using TBAI or I2, a reaction promoted by a catalytic amount of p-toluenesulfonic acid. researchgate.net

An efficient strategy for synthesizing pyrrolo[1,2-a]quinolines involves the site-selective electrophilic cyclization of pyranoquinolines. researchgate.net This approach relies on the preferential nucleophilic attack of the pyridyl nitrogen over the aryl ring onto an adjacent alkyne, leading to a 5-endo-dig cyclized product. researchgate.net Quantum chemical calculations have supported this observed site selectivity, showing a significantly lower activation energy for C–N bond formation compared to C–C bond formation. researchgate.net

Strategic Derivatization and Functionalization of the Pyrrolo[1,2-a]quinoline Core

The functionalization of the pre-formed pyrrolo[1,2-a]quinoline nucleus is a key strategy for creating molecular diversity and developing new applications.

Direct C-H Bond Functionalization Approaches

Direct C-H bond functionalization represents a powerful and atom-economical method for modifying the pyrrolo[1,2-a]quinoline scaffold. For the analogous pyrrolo[1,2-a]quinoxalines, various metal-catalyzed C-H activation methods have been reported. These include copper-catalyzed C1-H difluoromethylation and trifluoromethylation, as well as palladium-catalyzed direct C-H arylation. Silver-catalyzed regioselective C1-amidation has also been achieved. These methods allow for the introduction of diverse functional groups such as halogens, aryl groups, and various carbon, nitrogen, and sulfur-containing moieties directly onto the heterocyclic core.

Post-Synthetic Modifications and Diversification Strategies

Beyond direct C-H functionalization, post-synthetic modifications of pre-functionalized pyrrolo[1,2-a]quinolines offer broad opportunities for diversification. nih.gov Products obtained from cycloaddition reactions can be further transformed through standard organic reactions like reduction or oxidation. nih.govresearchgate.net For example, iodo-substituted pyrrolo[1,2-a]quinolines, generated via electrophilic iodocyclization, serve as versatile platforms for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. nih.govresearchgate.net This allows for the introduction of a wide range of aryl and other substituents, significantly expanding the molecular diversity of the scaffold. researchgate.net

Information regarding "4,5-Diethylpyrrolo[1,2-a]quinoline" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound," focusing on its reactivity, derivatization, and transformation chemistry as per the requested outline. However, a thorough search of scientific databases and literature has revealed no specific data or studies pertaining to this exact molecule.

While the broader class of pyrrolo[1,2-a]quinolines and their analogs have been the subject of chemical research, the specific diethyl-substituted derivative mentioned in the query appears to be a novel or yet-to-be-synthesized compound. The available literature focuses on other derivatives, exploring their potential in various applications, but does not provide the specific information required to generate the requested article.

Therefore, the sections on "π-Extension and Fused Polycyclic Aromatic Systems (PAS) Derivations" and "Structure-Reactivity Relationship Studies in Pyrrolo[1,2-a]quinoline Analogs" for this compound cannot be completed at this time due to the absence of relevant scientific findings.

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation of Pyrrolo 1,2 a Quinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4,5-Diethylpyrrolo[1,2-a]quinoline. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure. tsijournals.comresearchgate.net Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish connectivity between different parts of the molecule. researchgate.netclockss.org

For this compound, ¹H NMR would be expected to show characteristic signals for the aromatic protons on the quinoline (B57606) and pyrrole (B145914) rings, as well as the ethyl groups at positions 4 and 5. The chemical shifts and coupling constants of these protons would provide insights into their spatial relationships. Similarly, ¹³C NMR would reveal the chemical shifts of all carbon atoms in the molecule, confirming the fused ring structure and the positions of the diethyl substituents. researchgate.net

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering valuable information about the stereochemistry and conformation of the molecule. researchgate.net These insights are critical for understanding the molecule's three-dimensional shape and how it interacts with other molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.5 110 - 150
Ethyl CH₂ 2.8 - 3.2 20 - 30
Ethyl CH₃ 1.2 - 1.5 10 - 15

Note: This table presents predicted chemical shift ranges based on known data for similar quinoline and pyrrole derivatives. Actual experimental values may vary.

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. nih.govarkat-usa.org The way the molecule breaks apart upon ionization can help to identify its constituent parts and how they are connected. For this compound, characteristic fragmentation would likely involve the loss of the ethyl groups and cleavage of the pyrrolo[1,2-a]quinoline (B3350903) ring system. raco.catnih.gov

Furthermore, MS is invaluable for monitoring chemical reactions in real-time. nih.gov By analyzing the reaction mixture at different time points, it is possible to identify transient intermediates and byproducts, providing crucial insights into the reaction mechanism. nih.govmdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for separating and identifying components in complex mixtures.

Table 2: Expected Key Fragmentation Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment
[M]+ Molecular Ion
[M-15]+ Loss of a methyl radical
[M-29]+ Loss of an ethyl radical
[M-57]+ Loss of a propyl radical

Note: This table shows hypothetical fragmentation patterns based on common fragmentation pathways for alkyl-substituted aromatic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Reaction Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are sensitive to the types of chemical bonds present and their environment, making them useful for functional group identification and for studying changes in bonding during a chemical reaction.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. For instance, C-H stretching vibrations of the aromatic rings and the ethyl groups would appear in distinct regions of the spectrum. C=C and C=N stretching vibrations within the aromatic system would also be observable. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly useful for studying symmetric vibrations and bonds that are less polar. Together, IR and Raman spectra offer a comprehensive vibrational fingerprint of the molecule, which can be used for identification and to study intermolecular interactions.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C and C=N Stretch 1450 - 1650
C-H Bend 650 - 1000

Note: This table presents expected frequency ranges for the key functional groups in the molecule.

X-ray Crystallography for Precise Molecular Architecture and Conformation Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays through a single crystal of this compound, it is possible to obtain a detailed map of electron density, from which the precise positions of all atoms can be determined. nih.govresearchgate.net

This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's architecture. researchgate.netnih.gov For this compound, a crystal structure would reveal the planarity of the fused ring system and the conformation of the ethyl substituents. nih.govmdpi.com This information is invaluable for understanding structure-property relationships and for computational modeling studies.

Table 4: Representative Bond Lengths and Angles from X-ray Crystallography of Pyrrolo[1,2-a]quinoline Derivatives

Bond/Angle Typical Value
C-C (aromatic) 1.36 - 1.42 Å
C-N (aromatic) 1.33 - 1.38 Å
C-C-C (in ring) 118 - 122°
C-N-C (in ring) 117 - 121°

Note: This table provides typical values observed in the crystal structures of related pyrrolo[1,2-a]quinoline compounds.

Advanced Photophysical Spectroscopy for Excited State Characterization and Property-Structure Correlation

Advanced photophysical spectroscopy techniques are used to study the interaction of molecules with light and to characterize their excited electronic states. researchgate.net For a conjugated aromatic system like this compound, techniques such as UV-Visible absorption and fluorescence spectroscopy are employed to probe its electronic transitions.

The UV-Vis absorption spectrum would reveal the wavelengths of light that the molecule absorbs, corresponding to promotions of electrons from lower to higher energy orbitals. Fluorescence spectroscopy would provide information about the emission of light from the molecule's lowest excited singlet state after absorption. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be used to study the dynamics of excited states on very short timescales. researchgate.net These studies provide insights into processes such as intersystem crossing and internal conversion, which are crucial for understanding the photochemistry and photophysics of the molecule. acs.org

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrrolo[1,2-a]quinoline
Quinoline
Pyrrole

Computational and Theoretical Chemistry in Pyrrolo 1,2 a Quinoline Research

Density Functional Theory (DFT) Applications for Electronic Structure and Energetic Profiles

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and energetic landscapes of organic molecules. Its balance of accuracy and computational cost makes it particularly well-suited for the study of polycyclic aromatic compounds like pyrrolo[1,2-a]quinolines.

The synthesis of substituted pyrrolo[1,2-a]quinolines often involves reactions where multiple isomers can be formed. DFT calculations are crucial for rationalizing the observed regioselectivity and site selectivity. For instance, in cycloaddition reactions, which are a common strategy for constructing the pyrrolo[1,2-a]quinoline (B3350903) core, the relative energies of different possible transition states and products can be calculated to predict the major regioisomer. nih.gov

In the context of 4,5-diethylpyrrolo[1,2-a]quinoline, functionalization reactions such as electrophilic aromatic substitution would present questions of site selectivity. DFT can be used to model the stability of the sigma-complex intermediates formed upon attack at different positions of the aromatic core. The calculated energies of these intermediates would indicate the most likely site of substitution. Similarly, in metal-catalyzed cross-coupling reactions, DFT can elucidate the factors controlling site-selective functionalization. mdpi.com

DFT calculations provide a virtual roadmap for understanding complex reaction mechanisms at the molecular level. For the synthesis of the pyrrolo[1,2-a]quinoline skeleton, which can be achieved through multi-step cascade reactions, DFT can be employed to:

Identify all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Determine the structures of fleeting transition states, which are impossible to observe experimentally.

Validate or refute proposed reaction mechanisms by comparing the calculated energy barriers with experimental observations. nih.govmdpi.com

For example, the synthesis of a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative, a related heterocyclic system, has been proposed to proceed through a double cyclocondensation cascade. mdpi.com A computational study of such a pathway for this compound would involve locating the transition states for each cyclization and subsequent aromatization step, providing a detailed mechanistic picture.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals for pyrrolo[1,2-a]quinoline systems. nih.govresearchgate.net

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and the most likely sites for electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons and the most likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability.

The analysis of FMOs can be further enhanced by calculating various reactivity indices, such as Fukui functions, which provide a more quantitative measure of the local reactivity at each atomic site within the this compound molecule.

Orbital Conceptual Significance for this compound
HOMO Indicates regions susceptible to oxidation and electrophilic attack.
LUMO Indicates regions susceptible to reduction and nucleophilic attack.
HOMO-LUMO Gap Relates to chemical reactivity and the energy of the lowest electronic transition.

Quantum Chemical Modeling of Reaction Intermediates and Catalytic Cycles

Beyond static structures, quantum chemical methods allow for the dynamic modeling of chemical reactions, including the characterization of transient intermediates and the elucidation of entire catalytic cycles.

A primary application of quantum chemical modeling is the calculation of activation energy barriers (ΔG‡) for elementary reaction steps. nih.gov By identifying the transition state for a given reaction and calculating its energy relative to the reactants, the activation energy can be determined. This information is invaluable for:

Predicting the feasibility of a proposed reaction pathway.

Understanding the factors that influence reaction rates.

Rationalizing the effect of catalysts on reaction efficiency. mdpi.com

For the synthesis of this compound, computational modeling could be used to compare the activation barriers of different synthetic routes, thereby guiding the selection of the most efficient experimental conditions.

Kinetic Parameter Computational Approach Significance
Activation Energy (Ea) Calculation of the energy difference between the transition state and reactants.Determines the temperature sensitivity of the reaction rate.
Rate Constant (k) Application of Transition State Theory (TST) using the calculated activation free energy.Provides a quantitative measure of reaction speed.

Quantum chemical calculations are a powerful tool for interpreting and predicting spectroscopic data. By simulating spectra computationally and comparing them with experimental measurements, the structural assignments of synthesized compounds can be confirmed.

For this compound, the following spectroscopic properties can be simulated:

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. acs.orgnih.gov This is particularly useful for assigning the complex vibrational modes of polycyclic systems and for distinguishing between different isomers. Studies on related quinoline (B57606) derivatives have shown that DFT methods can reliably reproduce experimental IR and Raman spectra. acs.orgnih.gov

NMR Spectra: While more computationally intensive, the chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR data to provide unambiguous structural elucidation.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov This allows for the interpretation of the electronic structure and the nature of the transitions (e.g., π→π*).

Spectroscopic Technique Calculated Parameters Experimental Correlation
Infrared (IR) Spectroscopy Vibrational frequencies and intensities.Peak positions and relative intensities in the experimental IR spectrum. acs.orgnih.gov
Raman Spectroscopy Raman activities.Peak positions and intensities in the experimental Raman spectrum. acs.orgnih.gov
UV-Vis Spectroscopy Electronic transition energies and oscillator strengths.Absorption maxima (λmax) and molar absorptivity (ε) in the experimental UV-Vis spectrum. nih.gov
NMR Spectroscopy Isotropic shielding constants (converted to chemical shifts).¹H and ¹³C chemical shifts in the experimental NMR spectrum.

By integrating these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding its synthesis, and exploring its potential applications.

Information Deficit on "this compound" in Scientific Literature

Despite a thorough review of available scientific literature, no specific research articles or computational studies focusing solely on the chemical compound this compound were identified. Therefore, the generation of an article with the requested detailed outline is not possible at this time.

While the broader class of pyrrolo[1,2-a]quinoline derivatives has been the subject of various computational and theoretical chemistry studies, specific data for the 4,5-diethyl substituted variant remains absent from the surveyed literature. Research in this area tends to focus on derivatives with different substitution patterns, driven by specific therapeutic targets or material science applications.

Computational chemistry is a powerful tool in predicting the properties and potential applications of novel chemical entities. Techniques such as Density Functional Theory (DFT) and molecular docking are frequently employed to investigate the electronic structure, reactivity, and biological activity of compounds before their synthesis. nih.govnih.gov These predictive studies are crucial for guiding experimental work and accelerating the discovery of new functional molecules. nih.govrsc.org

For various pyrrolo[1,2-a]quinoline and related pyrrolo[1,2-a]quinoxaline (B1220188) cores, computational models have been used to predict a range of properties, including:

Antimicrobial Activity: Molecular docking studies have been used to predict the binding affinity of pyrrolo[1,2-a]quinoline derivatives to biological targets in pathogens like Candida albicans and Mycobacterium tuberculosis. nih.govnih.govmdpi.com

Anticancer Properties: Computational models have guided the design of derivatives as potential inhibitors of specific cancer-related proteins. rsc.orgmdpi.com

Photophysical Properties: Theoretical calculations have been employed to understand the fluorescence and other light-emitting characteristics of these compounds for potential use in bioimaging or organic light-emitting diodes (OLEDs).

However, without experimental or theoretical data specifically for this compound, any discussion of its properties would be speculative and not grounded in scientific evidence. The precise influence of the diethyl substitution at the 4 and 5 positions on the molecule's geometry, electronic properties, and potential biological activity cannot be determined without dedicated research.

Future computational studies on this compound would be necessary to generate the data required to populate the detailed sections and subsections requested in the article outline. Such research would likely involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

Docking Simulations: Predicting the binding mode and affinity to various biological targets if a therapeutic application is hypothesized.

Until such studies are conducted and published, a scientifically accurate and detailed article on the computational and theoretical chemistry of this compound cannot be compiled.

Applications of Pyrrolo 1,2 a Quinolines in Advanced Materials Science and Catalysis

Development of Organic Functional Materials

The rigid, planar, and electron-rich nature of the pyrrolo[1,2-a]quinoline (B3350903) core makes it an exceptional building block for a variety of organic functional materials. Its ability to be readily functionalized at various positions allows for the fine-tuning of its electronic and photophysical properties, paving the way for its use in a range of applications. researchgate.netresearchgate.net

Organic Electroluminescent Devices (OLEDs) and Optoelectronic Applications

The quest for efficient and stable materials for organic light-emitting diodes (OLEDs) has led researchers to explore novel heterocyclic systems. Pyrrolo[1,2-a]quinolines and their structural analogs have emerged as promising candidates due to their inherent fluorescence and charge-transporting capabilities. researchgate.netnih.gov

Annulated 1,3-azaphospholes incorporating a pyrrolo[1,2-a]quinoline skeleton have been synthesized and shown to exhibit good photoelectric performance, making them suitable as emitting dopants in OLEDs. researchgate.net Similarly, related structures like pyrrolo[1,2-a]quinoxalines have been investigated for their potential in phosphorescent OLEDs. nih.gov The introduction of different substituents on the pyrrolo[1,2-a]quinoline framework allows for the modulation of the emission color and efficiency of the resulting devices. researchgate.net Furthermore, larger, N-doped polycyclic aromatic compounds incorporating the pyrroloquinoline motif have been synthesized and studied for their optoelectronic properties, highlighting their potential in advanced applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Fluorescent Probes and Dyes for Non-Biological Applications

The inherent fluorescence of the quinoline (B57606) moiety, often enhanced by the fusion of the pyrrole (B145914) ring, makes pyrrolo[1,2-a]quinoline derivatives excellent candidates for the development of fluorescent probes and dyes. nih.govnanobioletters.com These molecules can be designed to exhibit changes in their fluorescence properties—such as intensity or wavelength—in response to specific analytes or environmental changes.

For instance, quinoline-based fluorescent probes have been successfully developed for the selective detection of various metal ions, including Pb²⁺, Zn²⁺, Cu²⁺, and Cd²⁺. nih.govmdpi.comnih.gov These sensors operate through mechanisms like intramolecular charge transfer (ICT), where the coordination of the metal ion alters the electronic structure of the molecule, leading to a discernible change in its fluorescence. nih.gov The versatility of the quinoline scaffold allows for the design of "on-off-on" fluorescent probes, which can signal the presence of multiple analytes in a sequential manner. nih.gov While many reported applications are in a biological context, the principles are directly transferable to non-biological applications such as environmental monitoring and materials science.

Organic Semiconductors and Electronic Materials

The development of high-performance organic semiconductors is crucial for the advancement of flexible and low-cost electronic devices. The extended π-conjugated system present in pyrrolo[1,2-a]quinolines and related structures makes them attractive candidates for this purpose. mdpi.comnih.gov

Studies on thin films of pyrrolo[1,2-i] researchgate.netmdpi.comphenanthroline derivatives, which share a similar fused heterocyclic core, have demonstrated their potential as n-type semiconductors. mdpi.comnih.govsemanticscholar.org These materials exhibit good thermal stability and their electrical properties, such as thermal activation energy and electrical conductivity, can be tuned through molecular design. mdpi.comsemanticscholar.org The ability to form ordered polycrystalline thin films via solution-based techniques like spin coating further enhances their applicability in electronic devices. nih.gov The presence of the extended π-electron system facilitates charge transport, a key requirement for efficient semiconductor performance. mdpi.com

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of complex functional materials. The planar and aromatic nature of the pyrrolo[1,2-a]quinoline scaffold makes it an interesting component for building host-guest systems.

While specific examples of 4,5-Diethylpyrrolo[1,2-a]quinoline in host-guest chemistry are not documented, the general principles of supramolecular assembly suggest its potential. The π-rich surface of the molecule could engage in π-π stacking interactions with other aromatic molecules, while the nitrogen atom could participate in hydrogen bonding. These non-covalent interactions are fundamental to the formation of well-ordered supramolecular architectures. nih.govrsc.org For example, the transfer of chirality from a guest molecule to an achiral host has been demonstrated in systems involving H-bonding, a principle that could be applied to pyrrolo[1,2-a]quinoline-based hosts. rsc.org

Pyrrolo[1,2-a]quinolines as Ligands or Components in Catalytic Systems

The presence of a nitrogen atom with a lone pair of electrons makes the pyrrolo[1,2-a]quinoline scaffold a potential ligand for metal-catalyzed reactions. The rigidity of the fused ring system can also impart specific steric and electronic properties to a metal center, influencing the selectivity and efficiency of a catalytic process.

Research has shown that related N-heterocyclic compounds can be utilized in catalysis. For instance, the synthesis of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione has been achieved through a cascade reaction using heterogeneous Brønsted acid catalysts like Amberlyst® 15. nih.gov This demonstrates the potential of the pyrrolo-fused quinazoline (B50416) core to participate in and be synthesized via catalytic methods. Furthermore, the synthesis of pyrrolo[1,2-a]quinolines themselves has been accomplished using visible light-mediated photocatalysis, where a dye, rhodamine 6G, acts as the photocatalyst. rsc.org This highlights the interaction of the molecular precursors with catalytic species to form the desired heterocyclic product.

Advanced Molecular Sensing and Detection Systems

The development of advanced molecular sensing systems relies on the creation of molecules that can selectively recognize and signal the presence of specific analytes. As discussed in the context of fluorescent probes, pyrrolo[1,2-a]quinoline derivatives are well-suited for this purpose.

The modular design of quinoline-based sensors allows for the incorporation of specific recognition moieties that can bind to a target analyte, coupled with a signaling unit (the fluorophore) that reports on the binding event. nanobioletters.comnih.gov For example, a quinoline-morpholine conjugate has been designed for the highly selective detection of Pb²⁺ ions, with a limit of detection that meets the standards for drinking water set by the WHO. nih.gov The ability to fine-tune the photophysical properties of these molecules through chemical modification is key to developing sensors with high sensitivity and selectivity for a wide range of target molecules. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-Diethylpyrrolo[1,2-A]quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Route 1 : Cyclocondensation of 2-aminobenzamide derivatives with α,β-unsaturated carbonyl compounds (e.g., 2-oxopentanedioic acid) using iodine as a catalyst in ionic liquids (e.g., [BMIM]BF₄) at 80°C, achieving yields >85% .
  • Route 2 : Transition-metal-free [3+2] cycloaddition between pyrrole rings and acyl bromoacetylenes, followed by intramolecular cyclization under microwave irradiation (150°C, 30 min), yielding ~78% product with >95% purity .
  • Critical Factors : Solvent polarity (ionic liquids enhance regioselectivity), temperature (higher temps reduce side reactions), and catalyst loading (excess iodine lowers purity due to byproduct formation) .

Q. How is the structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Distinct signals for ethyl groups (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for CH₂) and fused aromatic protons (δ 7.2–8.1 ppm). Coupling constants (e.g., J = 8.5 Hz for adjacent quinoline protons) confirm ring fusion .
  • HRMS : Molecular ion peak at m/z 248.1420 (calculated for C₁₆H₁₈N₂) with fragmentation patterns matching the fused pyrroloquinoline core .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 12.5° between pyrrole and quinoline rings) and confirms stereochemistry .

Advanced Research Questions

Q. How do substituents at specific positions influence the stereoselectivity of hydrogenation reactions in pyrrolo[1,2-a]quinoline derivatives?

  • Methodological Answer :

  • 4-Substituent Effects :
  • 4-Aryl Groups (e.g., phenyl): Steric bulk directs hydrogenation to favor cis-isomers (d.r. > 4:1) due to hindered approach of the catalyst to the trans face .
  • 4-Methyl Groups : Smaller size allows greater flexibility, leading to trans-isomer dominance (d.r. 3:2) via π-π interactions stabilizing the transition state .
  • Catalyst Optimization : Use of chiral Ru-BINAP catalysts enhances enantioselectivity (up to 90% ee) for asymmetric hydrogenation .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, particularly in anti-inflammatory or antimicrobial contexts?

  • Methodological Answer :

  • Anti-inflammatory Assays :
  • COX-2 Inhibition : In vitro enzyme assays using recombinant COX-2 (IC₅₀ values 2–10 μM) with fluorometric detection of prostaglandin E₂ .
  • In Vivo Models : Carrageenan-induced paw edema in rats (30–50% reduction in swelling at 10 mg/kg dose) .
  • Antimicrobial Screening :
  • MIC Testing : Against Staphylococcus aureus (MIC = 8 μg/mL) and E. coli (MIC = 16 μg/mL) via broth microdilution .
  • Mechanistic Studies : Time-kill assays and SEM imaging reveal membrane disruption and cell lysis .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations :
  • HOMO-LUMO gaps (~4.2 eV) predict electrophilic reactivity at the quinoline C-3 position .
  • Transition state modeling explains regioselectivity in cycloaddition reactions (activation energy ΔG‡ = 25 kcal/mol) .
  • Molecular Docking :
  • Binding to COX-2 (PDB: 5KIR) with a Glide score of −9.2 kcal/mol, driven by hydrogen bonds with Arg120 and hydrophobic interactions with Val523 .
  • MD simulations (100 ns) confirm stable binding in the enzyme active site .

Q. What are the challenges in achieving regioselectivity during the functionalization of the pyrrolo[1,2-a]quinoline core, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Challenges :
  • Competing reactivity at N-1 vs. C-3 positions due to electron-rich pyrrole and electron-deficient quinoline moieties .
  • Steric hindrance from ethyl groups complicating C-H activation .
  • Optimization Strategies :
  • Directing Groups : Use of pyridine auxiliaries at C-7 to steer Pd-catalyzed C-H arylation to C-3 (yield: 70%) .
  • Solvent Effects : Polar aprotic solvents (DMF) favor N-alkylation, while toluene promotes C-3 electrophilic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.